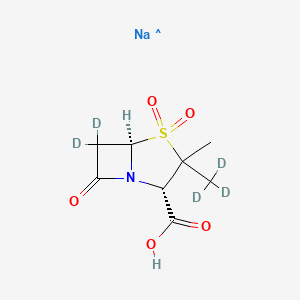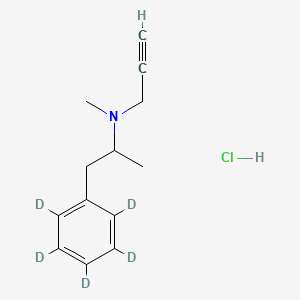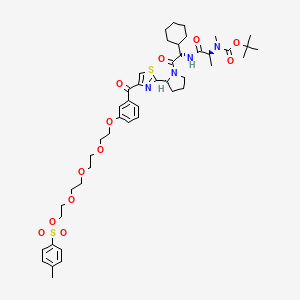
cIAP1 Ligand-Linker Conjugates 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 12 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand, which targets the E3 ubiquitin ligase, with a proteolysis-targeting chimera (PROTAC) linker . This compound is valuable for creating specific and non-genetic inhibitor of apoptosis protein-dependent protein erasers (SNIPERs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 12 involves the combination of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . general preparation methods for similar compounds involve multi-step organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
cIAP1 Ligand-Linker Conjugates 12 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 12 has several scientific research applications, including:
Mecanismo De Acción
cIAP1 Ligand-Linker Conjugates 12 exerts its effects by recruiting the E3 ubiquitin ligase through its IAP ligand component. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The PROTAC linker facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, ensuring specific and efficient degradation .
Comparación Con Compuestos Similares
Similar Compounds
cIAP1 Ligand-Linker Conjugates 1: Contains an IAP ligand and linker for E3 ubiquitin ligase recruitment.
A 410099.1, amine-Boc hydrochloride: An IAP ligand used in the synthesis of PROTACs.
Uniqueness
cIAP1 Ligand-Linker Conjugates 12 is unique due to its specific combination of an IAP ligand and a PROTAC linker, making it valuable for creating SNIPERs . This combination allows for targeted protein degradation, which is a significant advantage in therapeutic applications and research .
Propiedades
Fórmula molecular |
C46H64N4O12S2 |
|---|---|
Peso molecular |
929.2 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1 |
Clave InChI |
SVNXSNSRSRYQDI-IIYGVWAWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
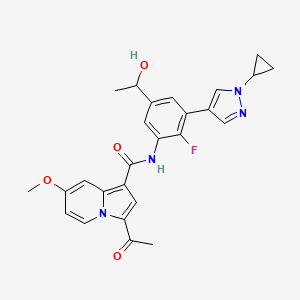
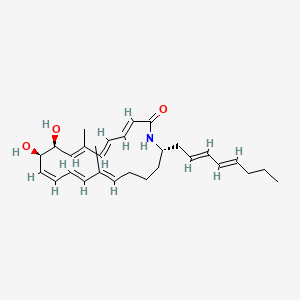
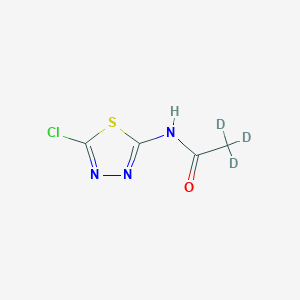
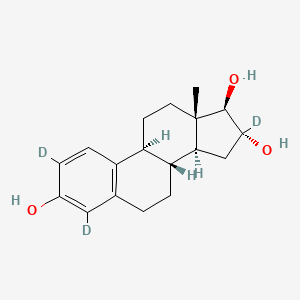
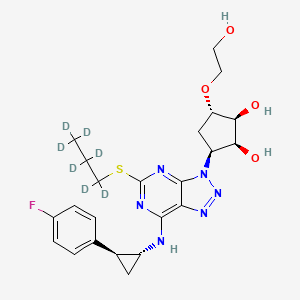
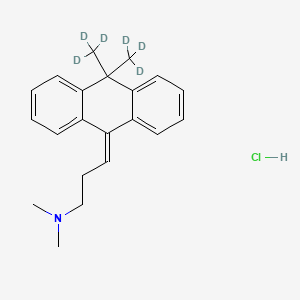
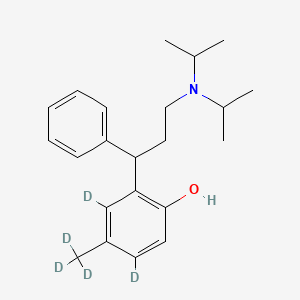
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

